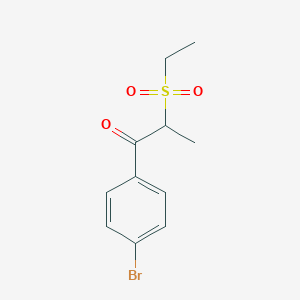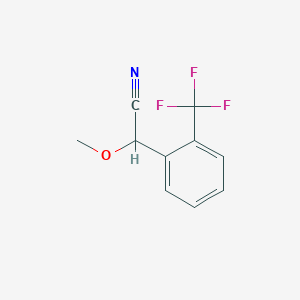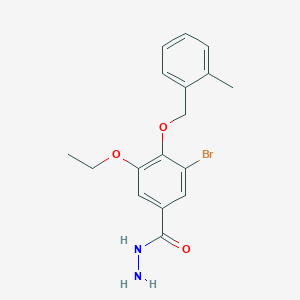
3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is an organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, an ethoxy group, and a benzohydrazide moiety, making it a versatile molecule for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide typically involves multiple steps:
Ethoxylation: The addition of an ethoxy group to the aromatic ring.
Benzylation: The attachment of a 2-methylbenzyl group via an ether linkage.
Hydrazide Formation: The final step involves the formation of the benzohydrazide moiety.
Each step requires specific reagents and conditions, such as:
Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Ethoxylation: Employing ethyl alcohol (ethanol) and a strong acid catalyst like sulfuric acid (H2SO4).
Benzylation: Utilizing 2-methylbenzyl chloride and a base such as sodium hydroxide (NaOH).
Hydrazide Formation: Reacting the intermediate product with hydrazine hydrate (N2H4·H2O).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the hydrazide group to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions where the bromine atom is replaced by other functional groups using nucleophiles like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to bind to specific enzymes, providing insights into enzyme mechanisms and potential drug targets.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Researchers explore these derivatives to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure makes it suitable for creating materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds with active sites, inhibiting enzyme activity. The bromine atom and ethoxy group contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-ethoxy-4-methoxybenzonitrile: Similar structure but with a nitrile group instead of a hydrazide.
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde instead of a hydrazide.
3-Bromo-4-ethoxy-5-methoxybenzonitrile: Similar but with different positions of the ethoxy and methoxy groups.
Uniqueness
3-Bromo-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H19BrN2O3 |
|---|---|
Peso molecular |
379.2 g/mol |
Nombre IUPAC |
3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C17H19BrN2O3/c1-3-22-15-9-13(17(21)20-19)8-14(18)16(15)23-10-12-7-5-4-6-11(12)2/h4-9H,3,10,19H2,1-2H3,(H,20,21) |
Clave InChI |
IFXNGPOAZPOHAI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)NN)Br)OCC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009183.png)
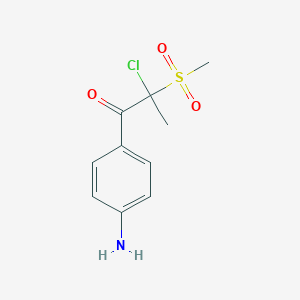
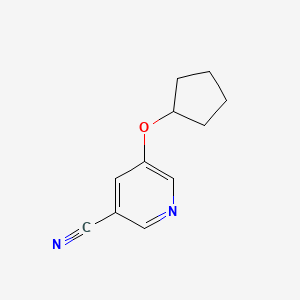
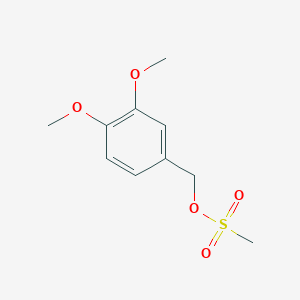
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13009218.png)
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009222.png)

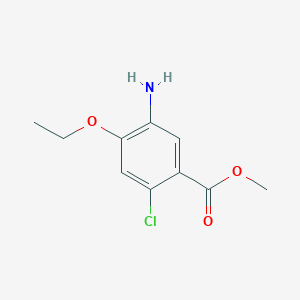
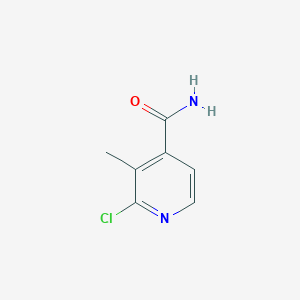
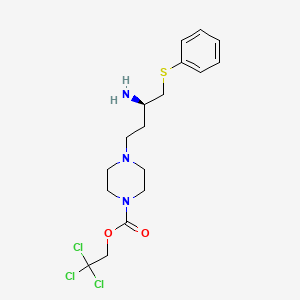
![1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
![4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B13009251.png)
